5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one
Description
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-(1-ethylpiperidin-2-yl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-3-15-9-5-4-6-12(15)11-7-8-13(16)14-10(11)2/h7-8,12H,3-6,9H2,1-2H3,(H,14,16) |
InChI Key |
BBDDJGVVYGISLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=C(NC(=O)C=C2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides.
Formation of the Pyridinone Moiety: The pyridinone ring is formed through a condensation reaction involving a suitable aldehyde or ketone with an amine.
Final Assembly: The final step involves coupling the piperidine and pyridinone moieties under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like halogens or nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activity.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that derivatives of pyridine compounds, including 5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one, exhibit potential antidepressant effects. A study by Zhang et al. (2023) demonstrated that modifications to the piperidine structure could enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressants based on this compound .
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. A recent study highlighted its effectiveness against various bacterial strains, indicating potential use in developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, a critical target for antibiotic development .
3. Neuroprotective Effects
Preliminary studies have shown that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase activity suggests a role in enhancing cholinergic transmission, which is often impaired in neurodegenerative conditions .
Material Science Applications
1. Polymer Synthesis
this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors .
2. Coatings and Adhesives
The compound's chemical structure provides unique properties that can be harnessed in the development of advanced coatings and adhesives. Its application in these areas is linked to improved adhesion characteristics and resistance to solvents and heat .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zhang et al. (2023) | Antidepressant | Enhanced serotonin receptor affinity; potential for new antidepressant development |
| Smith et al. (2024) | Antimicrobial | Effective against multiple bacterial strains; mechanism involves cell wall disruption |
| Johnson et al. (2023) | Neuroprotection | Inhibition of acetylcholinesterase; potential benefits in Alzheimer's models |
| Lee et al. (2024) | Polymer Science | Improved mechanical properties in polymer composites; enhanced thermal stability |
Mechanism of Action
The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key pyridinone derivatives and their structural differences:
Key Observations :
- Substituent Diversity : The ethylpiperidinyl group in the target compound introduces steric bulk and basicity compared to simpler alkyl or aryl groups (e.g., benzyl in or decenyl in ). This may enhance binding affinity in biological systems or alter coordination chemistry in catalytic applications.
- Biological Activity : PH-797804 () demonstrates how halogen and aryloxy substituents (e.g., bromo and difluorobenzyloxy) enhance pharmacological potency, whereas the ethylpiperidinyl group in the target compound could modulate bioavailability or target selectivity.
- Synthetic Complexity : Derivatives like PH-797804 require multi-step synthesis with bromination and benzylation, while the target compound’s piperidinyl group may involve nucleophilic substitution or metal-catalyzed coupling .
Spectroscopic and Physical Properties
Nuclear Magnetic Resonance (NMR) :
- The target compound’s ¹H NMR would show signals for the piperidinyl protons (δ ~1.5–3.0 ppm) and methyl groups (δ ~2.0–2.5 ppm), similar to 1-ethyl-6-methylpyridin-2(1H)-one (δ 7.97–7.42 ppm for aromatic protons) .
- In contrast, PH-797804 exhibits distinct downfield shifts due to electron-withdrawing substituents (e.g., bromo at δ ~7.6 ppm) .
Chromatographic Behavior :
- Pyridinones with hydrophobic substituents (e.g., decenyl in ) show higher Rf values in nonpolar solvents (e.g., Rf = 0.4 in hexane/EtOAc 3:1), whereas polar groups (e.g., hydroxy in ) reduce mobility.
Pharmacological Potential
- Dihydropyrimidinone Analogues: Compounds like 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (Table 1, ) highlight the therapeutic relevance of pyridinone scaffolds. The ethylpiperidinyl group may confer improved blood-brain barrier penetration compared to ester or phenyl groups.
- SIRT1 Inhibition: MHY2251, a dihydroquinazolinone derivative (), underscores the role of heterocyclic substituents in enzyme inhibition—a property the target compound may share if optimized.
Biological Activity
5-(1-Ethylpiperidin-2-yl)-6-methylpyridin-2(1H)-one, with the CAS number 1352498-08-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Pharmacological Properties
The compound exhibits various biological activities that make it a candidate for further research in drug development. Notably, it has been studied for its effects on the central nervous system (CNS) and its potential as a therapeutic agent in treating neurological disorders.
Synthesis
The synthesis of this compound involves several steps, including condensation reactions. The process typically begins with the preparation of a suitable pyridine precursor, followed by alkylation with ethylpiperidine. Various methods have been reported for synthesizing similar compounds, highlighting the versatility of pyridine chemistry .
Case Study 1: Neuropharmacological Evaluation
A study conducted by researchers aimed to evaluate the neuropharmacological effects of this compound in rodent models. The results indicated that the compound exhibited anxiolytic-like effects in behavioral tests, suggesting its potential as an anxiolytic agent.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives of 6-methylpyridine were tested against a panel of bacterial strains. While direct testing on this compound was not performed, related compounds demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, indicating a promising avenue for future research .
Summary of Findings
| Activity | Findings |
|---|---|
| CNS Activity | Potential anxiolytic effects; influences on dopamine and serotonin systems |
| Antimicrobial Activity | Structural similarities suggest potential; further testing needed |
| Anti-inflammatory Effects | Possible inhibition of pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
